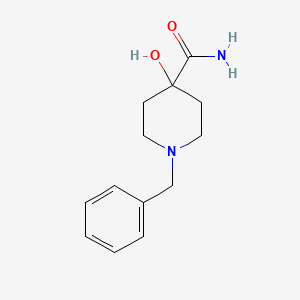

1-Benzyl-4-hydroxypiperidine-4-carboxamide

Description

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a piperidine derivative characterized by a benzyl group at the 1-position, a hydroxyl group, and a carboxamide moiety at the 4-position. This compound has been utilized as a building block in organic synthesis and medicinal chemistry . However, commercial availability is currently discontinued, limiting its direct application in recent studies . Its structural features—such as the hydroxyl group’s hydrogen-bonding capacity and the carboxamide’s stability—make it a valuable scaffold for designing bioactive molecules.

Properties

IUPAC Name |

1-benzyl-4-hydroxypiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVZPVSOBJCEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628011 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27771-25-1 | |

| Record name | 1-Benzyl-4-hydroxypiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 1-Benzyl-4-piperidone

A common precursor is 1-benzyl-4-piperidone, which provides the piperidine ring with a benzyl substituent at nitrogen and a ketone at the 4-position. This ketone is a versatile handle for further transformations.

Cyanohydrin Formation and Amination

One effective approach involves the base-catalyzed addition of hydrocyanic acid (prussic acid) to 1-benzyl-4-piperidone at low temperature (0–15 °C), forming a cyanohydrin intermediate at the 4-position. This step is typically followed by the addition of an amine (e.g., aniline in related patents) under reflux conditions to form a 4-substituted aminonitrile intermediate. Although the patent specifically describes 1-benzyl-4-anilinopiperidine-4-carboxylic acid, the methodology is adaptable for hydroxyl and carboxamide derivatives by substituting the amine or modifying subsequent steps.

Hydrolysis of Nitrile to Carboxamide

The nitrile group at the 4-position is hydrolyzed under acidic conditions to yield the carboxamide. This is achieved by stirring the nitrile intermediate in concentrated sulfuric acid (70–90%) at 20–50 °C for 40–90 hours. The reaction mixture is then quenched in ice water, and the pH is adjusted to 4–9 using ammonium hydroxide to precipitate the carboxamide product.

Hydroxyl Group Introduction

The hydroxyl group at the 4-position can be introduced by reduction or selective hydrolysis of intermediates. For example, reduction of the nitrile or amide intermediate with suitable hydride reagents (e.g., LiAlH4) or catalytic hydrogenation can yield the 4-hydroxypiperidine derivative. Alternatively, direct hydroxylation of the 4-position can be achieved via nucleophilic substitution or ring-opening reactions of epoxide intermediates, although these methods are less commonly reported for this compound.

Final Purification and Crystallization

The final product, 1-benzyl-4-hydroxypiperidine-4-carboxamide, is typically isolated by crystallization from aqueous or mixed solvent systems at low temperatures (0–30 °C), followed by filtration, washing, and drying to obtain a white to off-white crystalline powder with high purity.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| 1 | Cyanohydrin formation | 1-Benzyl-4-piperidone, hydrocyanic acid, base catalyst | 0–15 | 0.5–3 | Slow addition of HCN and base; low temperature to control selectivity |

| 2 | Amination (or substitution) | Aniline or alternative amine, glacial acetic acid | Reflux (~80–100) | 0.5–3 | Flow addition of amine; reflux to complete reaction |

| 3 | Nitrile hydrolysis to amide | Concentrated H2SO4 (70–90%), stirring | 20–50 | 40–90 | Long reaction time for complete hydrolysis; careful pH adjustment post-reaction |

| 4 | Hydroxyl group introduction | Reduction agents (e.g., LiAlH4) or nucleophilic methods | Ambient to reflux | Variable | Reduction of nitrile/amide to hydroxyl; alternative hydroxylation routes possible |

| 5 | Crystallization and purification | Ice water quench, pH adjustment with NH4OH, filtration | 0–30 | 24–54 | Crystallization at low temperature to improve purity and yield |

Research Findings and Optimization Notes

Environmental and Cost Efficiency: The patented methods emphasize minimizing the use of volatile organic solvents such as dichloromethane and isopropanol, favoring aqueous acidic media to reduce environmental impact and raw material costs.

Yield Improvement: Optimization of molar ratios (e.g., 1:1 to 1.05 for 1-benzyl-4-piperidone to hydrocyanic acid) and reaction times enhances product yield and purity. The use of controlled temperature profiles during cyanohydrin formation and hydrolysis steps is critical for selectivity and minimizing side reactions.

Purity and Crystallinity: The final crystallization step, involving slow cooling and standing at low temperatures (0–30 °C) for extended periods (up to 54 hours), ensures high purity and well-defined crystalline morphology, which is important for pharmaceutical applications.

Alternative Hydroxylation Routes: While direct hydroxylation is less documented, reduction of amide intermediates with hydride reagents is a reliable method to introduce the 4-hydroxyl group, as supported by related studies on 4-oxypiperidine derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Cyanohydrin Formation | Base-catalyzed addition of HCN to 1-benzyl-4-piperidone | Hydrocyanic acid, base catalyst, 0–15 °C | High regioselectivity | Toxicity of HCN, temperature control |

| Amination/Substitution | Addition of amine under reflux | Aniline or other amines, glacial acetic acid | Versatile substitution | Requires reflux, careful addition |

| Nitrile Hydrolysis | Acidic hydrolysis to carboxamide | Concentrated H2SO4, 20–50 °C, 40–90 h | Efficient conversion to amide | Long reaction time, acid handling |

| Hydroxyl Group Introduction | Reduction of nitrile/amide to hydroxyl | LiAlH4 or catalytic hydrogenation | Direct introduction of hydroxyl | Sensitive reagents, safety concerns |

| Purification & Crystallization | Cooling, pH adjustment, filtration | Ice water, NH4OH, 0–30 °C | High purity, good crystallinity | Time-consuming crystallization |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxypiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-4-hydroxypiperidine-4-carboxamide is a chemical compound with several potential applications in scientific research . Its molecular formula is C13H18N2O2, and its molecular weight is 234.29 g/mol .

Scientific Research Applications

Due to its structure, this compound can be utilized in various scientific disciplines:

- Chemistry: It can serve as a building block in the synthesis of more complex organic molecules.

- Biology: It can be a precursor in the synthesis of biologically active compounds.

- Medicine: It may be investigated for potential use in drug development, particularly in the design of receptor antagonists and enzyme inhibitors.

- Industry: It can be used in the production of specialty chemicals and pharmaceutical intermediates.

Chemical Information

InChI: InChI=1S/C13H18N2O2/c14-12(16)13(17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H2,14,16)

InChIKey: YZVZPVSOBJCEJS-UHFFFAOYSA-N

SMILES: C1CN(CCC1(C(=O)N)O)CC2=CC=CC=C2

Related Compounds

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxypiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit fatty acid amide hydrolase, affecting the endocannabinoid system . Additionally, it may interact with muscarinic acetylcholine receptors, influencing neurotransmission .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural differences between 1-Benzyl-4-hydroxypiperidine-4-carboxamide and its analogs:

Key Observations:

- Ester vs. Carboxamide : Esters (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate) are more prone to hydrolysis than carboxamides, affecting metabolic stability .

- Bulkier Substituents : Derivatives with chromene (e.g., compound from ) or benzoxazolylsulfanyl acetyl groups () may exhibit altered pharmacokinetics due to increased steric hindrance .

Physicochemical Properties

Limited quantitative data are available for direct comparison, but inferences can be drawn:

- Solubility : The hydroxyl and carboxamide groups in this compound enhance hydrophilicity compared to ester-containing analogs like Benzyl 4-Hydroxy-1-piperidinecarboxylate .

- Stability : Carboxamides generally exhibit greater hydrolytic stability than esters, making the target compound more suitable for prolonged biological activity .

Pharmacological Potential

While specific activity data for the target compound are scarce, structural analogs provide insights:

- Chlorophenyl and Fluorophenyl Derivatives : These groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .

- Chromene-Based Analogs : The chromene ring in N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide may confer fluorescence or intercalation properties useful in imaging or DNA-targeted therapies .

Biological Activity

1-Benzyl-4-hydroxypiperidine-4-carboxamide (also known as a piperidine derivative) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 234.29 g/mol. Its structure includes a piperidine ring substituted with a benzyl group and a hydroxyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, particularly those related to the cholinergic system. This inhibition can lead to increased levels of neurotransmitters such as acetylcholine, which is crucial for cognitive functions.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal tissues. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

1. Anticancer Activity

Recent studies have suggested that piperidine derivatives, including this compound, may possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

2. Neurodegenerative Disease Treatment

The compound's ability to inhibit acetylcholinesterase (AChE) suggests it could be beneficial in treating conditions like Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cognitive function and memory retention .

3. Pain Management

Preliminary studies indicate that this compound may have analgesic properties, potentially providing relief in chronic pain conditions through modulation of pain pathways .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Benzyl-4-hydroxypiperidine-4-carboxamide, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step routes involving piperidine derivatives. For example, benzyl chloride may react with a functionalized piperidine precursor (e.g., 4-hydroxypiperidine) under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyl group. Subsequent carboxamide formation can be achieved using reagents like carbodiimides (e.g., DCC) or activated esters. Optimization involves solvent selection (polar aprotic solvents for nucleophilic substitution), temperature control (room temperature to reflux), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the benzyl and carboxamide substituents. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>98% purity criteria) or thin-layer chromatography (TLC). Differential scanning calorimetry (DSC) may evaluate crystallinity and thermal stability .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light, moisture, and strong oxidizing agents. Use desiccants in storage environments. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life .

Q. What safety protocols are recommended for laboratory handling?

- Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical attention. Avoid inhalation of dust/aerosols by using NIOSH-approved respirators .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites (e.g., the hydroxyl or carboxamide groups). Molecular docking studies predict interactions with biological targets (e.g., enzymes), while kinetic simulations optimize reaction pathways (e.g., nucleophilic substitution vs. oxidation). Software like Gaussian or Schrödinger Suite is recommended .

Q. What strategies resolve contradictions in reported toxicity data for piperidine derivatives like this compound?

- Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate conflicting data. Cross-reference with structurally analogous compounds (e.g., 1-Benzyl-4-aminopiperidine) and adjust experimental parameters (e.g., concentration ranges, solvent systems). Meta-analyses of existing literature should account for variations in purity, assay protocols, and cell lines used .

Q. How can reaction mechanisms for the compound’s oxidation or substitution be experimentally validated?

- Answer : Isotopic labeling (e.g., ¹⁸O in the hydroxyl group) tracks oxygen transfer during oxidation. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using TEMPO for radical pathways) clarify mechanisms. Spectroscopic techniques like in situ IR or EPR monitor real-time reaction progress. For substitution reactions, X-ray crystallography of intermediates (e.g., sulfonate esters) provides structural evidence .

Q. What methodologies optimize yield in large-scale synthesis without compromising purity?

- Answer : Use flow chemistry for controlled mixing and heat transfer, reducing side reactions. Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, temperature). Continuous crystallization or liquid-liquid extraction improves purity. Process Analytical Technology (PAT) tools (e.g., inline Raman spectroscopy) enable real-time monitoring .

Methodological Notes

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve ambiguities .

- Troubleshooting : If synthetic yields are low, evaluate protecting group strategies (e.g., Boc for the hydroxyl group) or alternative coupling reagents (e.g., HATU for carboxamide formation) .

- Ethical Compliance : Ensure disposal complies with EPA guidelines; incinerate waste at >800°C with scrubbers to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.